

Spectroscopic Characterization of 1,5-Naphthyridine-3-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,5-Naphthyridine-3-carbonitrile**

Cat. No.: **B1392945**

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Foreword for the Researcher

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. The naphthyridine scaffold, a privileged bicyclic heteroaromatic system, continues to yield derivatives of significant interest. This guide focuses on a specific derivative, **1,5-Naphthyridine-3-carbonitrile** (CAS No. 1142927-37-4), a molecule with potential applications stemming from its unique electronic and structural properties.

It is critical to note that, despite its commercial availability for research purposes, a comprehensive, publicly accessible repository of experimentally-derived spectroscopic data for **1,5-Naphthyridine-3-carbonitrile** is not readily available at the time of this publication. This guide, therefore, adopts a dual approach rooted in practical, field-proven insights. Firstly, we will present a robust analysis of predicted spectroscopic data, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and corroborated by published data from structurally analogous compounds. Secondly, we provide detailed, validated experimental protocols that serve as a self-validating system for any researcher seeking to acquire and confirm this data independently. This document is designed not merely as a data sheet, but as a comprehensive manual for the rigorous scientific investigation of this compound.

Molecular Structure and Foundational Properties

1,5-Naphthyridine-3-carbonitrile is a planar, aromatic system comprising two fused pyridine rings, with a nitrile group at the 3-position. This substitution pattern significantly influences the electronic distribution and, consequently, the spectroscopic behavior of the molecule.

Property	Value	Source
CAS Number	1142927-37-4	[1]
Molecular Formula	C ₉ H ₅ N ₃	[1]
Molecular Weight	155.16 g/mol	[1]
Structure	N#Cc1cnc2cccnc2c1 (SMILES)	[1]

The presence of two nitrogen atoms within the bicyclic system, particularly the pyridine-like nitrogen at position 5, and the electron-withdrawing nature of the nitrile group (-C≡N) are the dominant factors governing the chemical shifts and vibrational frequencies discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **1,5-Naphthyridine-3-carbonitrile**, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region. The chemical shifts are heavily influenced by the deshielding effects of the aromatic rings and the nitrogen atoms. Protons on the pyridine ring containing the nitrile group will be shifted further downfield. Based on data from related 1,5-naphthyridine derivatives, the following assignments are predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.[\[2\]](#)[\[3\]](#)

Predicted Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale for Prediction
H-2	~9.2 - 9.4	Singlet (s)	-	Adjacent to a pyridine nitrogen and the electron-withdrawing nitrile group, resulting in strong deshielding.
H-4	~8.8 - 9.0	Doublet (d)	$J \approx 4-5$ Hz	Deshielded by the adjacent nitrogen (N-5) and ortho to the nitrile group. Coupled to H-8.
H-6	~9.0 - 9.2	Doublet (d)	$J \approx 8-9$ Hz	Alpha to a pyridine nitrogen (N-5), leading to significant deshielding. Coupled to H-7.
H-7	~7.8 - 8.0	Doublet of doublets (dd)	$J \approx 8-9$ Hz, 4-5 Hz	Influenced by both adjacent protons (H-6 and H-8).
H-8	~8.4 - 8.6	Doublet (d)	$J \approx 4-5$ Hz	Ortho to a pyridine nitrogen (N-1). Coupled to H-7.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide critical information about the carbon skeleton. Nine signals are expected, two of which will be quaternary carbons. The nitrile carbon and the carbons adjacent to the nitrogen atoms will be the most deshielded.

Predicted Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-2	~152 - 155	Directly bonded to nitrogen and adjacent to the nitrile-bearing carbon.
C-3	~110 - 115	Quaternary carbon attached to the electron-withdrawing nitrile group.
C-4	~138 - 142	Deshielded by the adjacent nitrogen (N-5).
C-4a	~148 - 152	Quaternary carbon at the ring junction, adjacent to N-5.
C-6	~150 - 154	Alpha to a pyridine nitrogen (N-5).
C-7	~122 - 126	Standard aromatic carbon.
C-8	~135 - 139	Influenced by the adjacent N-1.
C-8a	~145 - 149	Quaternary carbon at the ring junction, adjacent to N-1.
$-\text{C}\equiv\text{N}$	~116 - 119	Characteristic chemical shift for a nitrile carbon.

Experimental Protocol: NMR Spectroscopy

This protocol provides a robust methodology for acquiring high-resolution ^1H and ^{13}C NMR spectra.

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **1,5-Naphthyridine-3-carbonitrile** (5-10 mg for ^1H , 15-25 mg for ^{13}C)
- Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)
- 5 mm NMR tubes
- NMR Spectrometer (400 MHz or higher recommended)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H spectrum using a 90° pulse.
 - Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
 - Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds.

- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).



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Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **1,5-Naphthyridine-3-carbonitrile** will be characterized by several key absorptions. Data from various naphthyridine-carbonitrile derivatives provide a strong basis for these predictions.[4][5]

Predicted Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale for Prediction
3100 - 3000	C-H Stretch	Aromatic C-H	Typical for sp ² C-H bonds in aromatic systems.
2230 - 2215	C≡N Stretch	Nitrile	A sharp, strong absorption characteristic of a conjugated nitrile group. This is a key diagnostic peak.
1610 - 1580	C=C Stretch	Aromatic Ring	Strong to medium intensity bands from the naphthyridine core.
1550 - 1450	C=N Stretch	Aromatic Ring	Vibrations from the C=N bonds within the fused pyridine rings.
900 - 675	C-H Bend	Aromatic C-H (out-of-plane)	Bending vibrations that can be diagnostic of the substitution pattern.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

Objective: To identify the key functional groups via their vibrational frequencies.

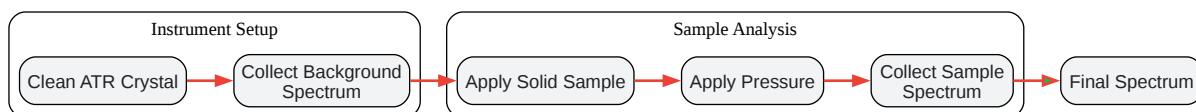
Materials:

- **1,5-Naphthyridine-3-carbonitrile (1-2 mg)**

- FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
- Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.



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Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Predicted Mass Spectrum

For **1,5-Naphthyridine-3-carbonitrile** ($C_9H_5N_3$), the following is expected in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).

Ion	Predicted m/z (Monoisotopic)	Description
[M+H] ⁺	156.0556	The protonated molecular ion. This is expected to be the base peak in ESI-MS.
[M+Na] ⁺	178.0376	The sodium adduct, often observed in ESI.
[M] ⁺ [.]	155.0483	The molecular ion radical, which would be the primary ion observed in Electron Impact (EI) ionization.

Expected Fragmentation: Under higher energy conditions (like EI or CID), fragmentation would likely involve the loss of HCN (27 Da) from the nitrile group or cleavage of the bicyclic ring system.

Experimental Protocol: Mass Spectrometry (ESI)

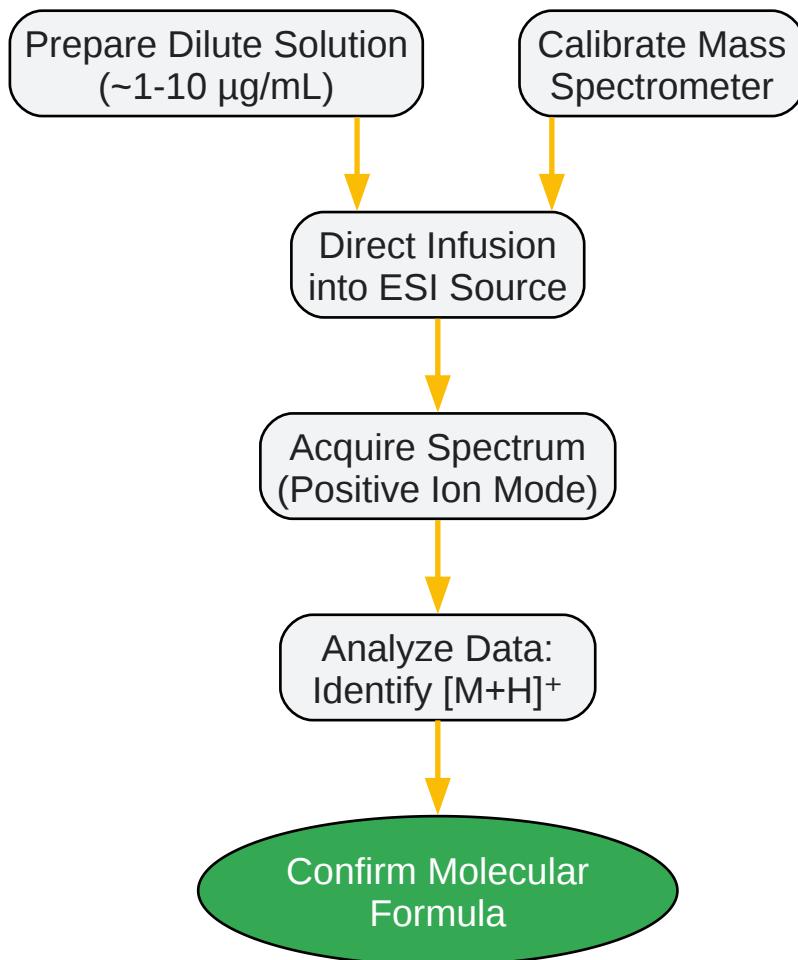
Objective: To confirm the molecular weight and obtain the accurate mass of the compound.

Materials:

- **1,5-Naphthyridine-3-carbonitrile** (~0.1 mg)
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Mass Spectrometer with an ESI source (e.g., TOF or Orbitrap)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the chosen solvent.
- Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
- Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization. Positive ion mode is standard for this class of compounds.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
- Data Analysis: Identify the $[M+H]^+$ ion and calculate its elemental composition using the accurate mass measurement to confirm the molecular formula.



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Caption: General workflow for High-Resolution Mass Spectrometry analysis.

Conclusion and Best Practices

The structural characterization of **1,5-Naphthyridine-3-carbonitrile** relies on a synergistic application of NMR, IR, and Mass Spectrometry. While publicly available experimental data is scarce, the predictive analysis provided herein, based on established chemical principles and data from analogous structures, offers a robust framework for researchers. The provided protocols are designed to be universally applicable and will empower scientists to generate high-quality, publishable data. It is a fundamental tenet of scientific integrity that predicted data must be confirmed experimentally. We strongly encourage researchers utilizing this compound to perform these analyses to contribute to the collective body of scientific knowledge.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 1,5-Naphthyridine-3-carbonitrile: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392945#spectroscopic-data-of-1-5-naphthyridine-3-carbonitrile-nmr-ir-mass-spec>]

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